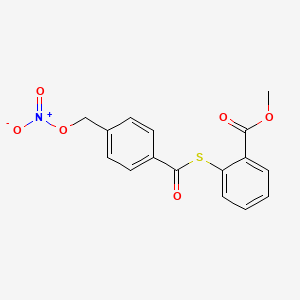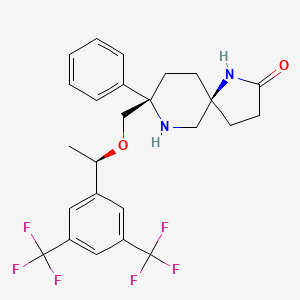
齐墩果酸
描述
Oleanonic acid is a natural product found in Gibbaria ilicifolia, Uncaria sinensis, and other organisms with data available.
科学研究应用
抗炎和抗氧化作用
齐墩果酸 (OA) 已被证明具有显著的抗炎和抗氧化特性。 它可以减少促炎介质,如 TNF-α、IL-1β、IL-23、IL-17A,并防止肠道组织中的脂质过氧化和超氧化物阴离子积累 .
抗病毒特性
研究表明,OA 具有抗病毒能力,但有关受影响病毒的具体细节以及作用机制需要进一步研究才能详细阐述 .
抗癌活性
据报道,OA 及其衍生物抑制了多种类型癌症的增殖,包括肝细胞癌、肺癌、结肠癌、人膀胱癌、乳腺癌和白血病 .
保肝作用
OA 的保肝作用已得到充分证明,通过某些机制对肝病提供保护,这些机制需要基于进一步的研究进行更详细的探索 .
神经保护潜力
在实验模型中,OA 已显示出在缓解脑梗塞和改善缺血性卒中引起的慢性脑损伤方面的潜力 .
肾脏疾病管理
作用机制
It has been shown to have protective effects in various diseases . This article will explore the mechanism of action of OA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
OA has been found to target several key proteins and pathways in the body. It has been shown to have protective effects in kidney disease , and it has been suggested to be effective against dyslipidemia, diabetes, and metabolic syndrome . It also exhibits anti-cancer cell proliferation, induces tumor cell apoptosis, induces autophagy, regulates cell cycle regulatory proteins, inhibits vascular endothelial growth, anti-angiogenesis, and inhibits tumor cell migration and invasion .
Mode of Action
OA interacts with its targets in a complex manner. It enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also suppresses hepatic glucose production, probably by modulating the IRS/PI3K/Akt/FoxO1 signaling pathway . Furthermore, it mitigates oxidative stress through regulating MAPK pathways .
Biochemical Pathways
OA affects several biochemical pathways. It has been found to enhance insulin sensitivity and glucose uptake . It also plays a key role in the PPAR signaling pathway, which is involved in OA’s anti-obesity process . Moreover, it interferes in several stages of the development of different types of cancer .
Pharmacokinetics
The pharmacokinetics of OA is an important aspect of its bioavailability. Due to its hydrophobic nature, oa is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties . More comprehensive studies on its pharmacokinetics are still needed .
Result of Action
The molecular and cellular effects of OA’s action are diverse. It has been shown to reduce the risk of pathological liver damage, ultimately alleviating liver dysregulation and restoring overall liver function . It also has anti-inflammatory, antioxidant, antiviral, anti-diabetic, and anticancer effects .
Action Environment
The action, efficacy, and stability of OA can be influenced by environmental factors. For instance, OA was found to be oxidized to oleanonic acid in the natural environment of Sunderban mangrove forest
生化分析
Biochemical Properties
Oleanonic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of biological activities with therapeutic potential through complex and multifactorial mechanisms . For instance, it has been suggested that oleanonic acid might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .
Cellular Effects
Oleanonic acid has been shown to have significant effects on various types of cells and cellular processes. In human bladder cancer cells, treatment with oleanonic acid subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling . These pathways are crucial to cell growth, proliferation, and survival .
Molecular Mechanism
Oleanonic acid exerts its effects at the molecular level through various mechanisms. For instance, it has been suggested that oleanonic acid induces overexpression of miR-122, a protein which has been found to be an important tumor suppressor in some types of cancer .
Temporal Effects in Laboratory Settings
The effects of oleanonic acid change over time in laboratory settings. For instance, it has been found that altered bile acid, amino acid, and energy metabolism might be at least partly responsible for oleanonic acid-induced hepatotoxicity .
Dosage Effects in Animal Models
The effects of oleanonic acid vary with different dosages in animal models. For instance, in a study on atherosclerosis in different animal models, it was found that oleanonic acid retarded the development of atherosclerosis by influencing serum lipid levels, lipid accumulation in the liver, and intimal thickening of the artery .
Metabolic Pathways
Oleanonic acid is involved in various metabolic pathways. For instance, it has been found that oleanonic acid might result in increased mRNA expression of bile acid efflux transporters MRP2, MRP3, and MRP4 .
Transport and Distribution
Oleanonic acid is transported and distributed within cells and tissues. For instance, it has been found that oleanonic acid is highly soluble in solvents with Hildebrand solubility parameter in the range of 10–12 .
Subcellular Localization
The subcellular localization of oleanonic acid and its effects on its activity or function have been studied. For instance, it has been found that oleanonic acid induces c-Jun activation and its nuclear translocation, which precisely overlaps at wound-edge cells .
属性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMFCRXYXVFTA-FUAOEXFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939279 | |
| Record name | 3-Oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17990-42-0 | |
| Record name | Olean-12-en-28-oic acid, 3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxoolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)












